Cas no 779-51-1 (Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-)

Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- structure
779-51-1 structure
Productnaam:Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-
CAS-nummer:779-51-1
MF:C15H14
MW:194.27166
CID:564815
PubChem ID:1549166

Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis-
    • ALPHA-METHYLSTILBENE
    • α-METHYLSTILBENE
    • (E)-1,2-diphenyl-1-propene
    • 1,2-Diphenyl-1-propene
    • 1,2-diphenylprop-1-ene
    • 1,2-Diphenylpropene
    • 1-methyl-1,2-diphenylethene
    • 1-propene,1,2-diphenyl
    • A-METHYL STILBENE
    • Benzene,1'-(1-methyl-1,2-ethenediyl)bis-
    • 1-Propene, 1,2-diphenyl-
    • (E)-Prop-1-ene-1,2-diyldibenzene
    • 833-81-8
    • BDBM50111622
    • Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-
    • [(1E)-2-Phenyl-1-propenyl]benzene #
    • NSC70
    • (E)-1,2-diphenyl-prop-1-ene
    • NSC-70
    • [(E)-1-phenylprop-1-en-2-yl]benzene
    • (1-methyl-2-phenylvinyl)benzene
    • trans-1,2-Diphenylpropene
    • trans-1,2-Diphenyl-1-propene
    • NS00073881
    • Benzene,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
    • AB-131/40897174
    • E74966
    • trans-alpha-Methylstilbene, 99%
    • BS-46192
    • Stilbene, alpha-methyl-, (E)-
    • BENZENE,1,1'-[(1E)-1-METHYL-1,2-ETHENEDIYL]BIS-
    • Stilbene, alpha-methyl-
    • (E)-1,2-Diphenylpropen
    • (E)-.alpha.-Methylstilbene
    • Stilbene, .alpha.-methyl-, (E)-
    • trans-alpha-Methylstilbene
    • EINECS 212-300-0
    • NSC 167339
    • CS-0330972
    • 779-51-1
    • UNII-VGJ53ZYU6Z
    • AKOS015840265
    • .alpha.-Methylstilbene
    • VGJ53ZYU6Z
    • MFCD00026343
    • NSC 70
    • [(E)-1-methyl-2-phenyl-vinyl]-benzene
    • Stilbene, .alpha.-methyl-
    • DTXSID90891560
    • (E)-alpha-Methylstilbene
    • 1,2-diphenyl-(E)-1-propene
    • 1-Propene,2-diphenyl-
    • Benzene, 1,1'-(1-methyl-1,2-ethenediyl)bis-, (E)-
    • CHEMBL14773
    • trans-.alpha.-Methylstilbene
    • trans- alpha -Methylstilbene
    • NSC-167339
    • NSC167339
    • Inchi: InChI=1S/C15H14/c1-13(15-10-6-3-7-11-15)12-14-8-4-2-5-9-14/h2-12H,1H3/b13-12+
    • InChI-sleutel: OVZXISBUYCEVEV-OUKQBFOZSA-N
    • LACHT: CC(=CC1=CC=CC=C1)C2=CC=CC=C2

Berekende eigenschappen

  • Exacte massa: 194.11000
  • Monoisotopische massa: 194.11
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 0
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 202
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing
  • XLogP3: 4.8
  • Topologisch pooloppervlak: 0A^2

Experimentele eigenschappen

  • Kleur/vorm: Not determined
  • Dichtheid: 0,986 g/cm3
  • Smeltpunt: 81-83 °C(lit.)
  • Kookpunt: 285-286 °C(lit.)
  • Vlampunt: 124.5 °C
  • Brekindex: 1.5635
  • PSA: 0.00000
  • LogboekP: 4.24710
  • Oplosbaarheid: Not determined

Benzene,1,1'-(1-methyl-1,2-ethenediyl)bis- Beveiligingsinformatie

  • WGK Duitsland:3
  • Veiligheidsinstructies: S22-S24/25
  • Veiligheidstermijn:S22;S24/25

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